

A Comparative Analysis of Enopeptin A and Lassomycin Against Mycobacterium tuberculosis

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Compound of Interest

Compound Name: *Enopeptin A*

Cat. No.: *B8056020*

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A new frontier in the battle against tuberculosis is emerging with the exploration of novel therapeutic agents targeting essential bacterial processes. Among these, **Enopeptin A**, a member of the acyldepsipeptide (ADEP) class, and lassomycin, a unique lasso peptide, have shown significant promise. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-mycobacterial agents.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of these two innovative compounds in the context of *Mycobacterium tuberculosis* (M.tb.), the causative agent of tuberculosis.

At a Glance: Enopeptin A vs. Lassomycin

Feature	Enopeptin A (Acyldepsipeptides)	Lassomycin
Target	ClpP1P2 Protease	ClpC1 ATPase
Mechanism of Action	Inhibition of proteolytic activity	Uncoupling of ATPase and proteolytic activities, leading to ATP depletion
Reported MIC against M.tb.	12.5 - 50 µg/mL (for various ADEPs)	0.8 - 3 µg/mL
Reported MBC against M.tb.	Not widely reported	1 - 4 µg/mL
Activity against Drug-Resistant M.tb.	Reported for ADEPs	Yes
Activity against Dormant M.tb.	Not specified	Yes

Mechanism of Action: A Tale of Two Targets within the Same Proteolytic Pathway

While both **Enopeptin A** (as an ADEP) and lassomycin target components of the essential Clp protease system in *Mycobacterium tuberculosis*, they do so in distinct and opposing ways. The Clp protease system is vital for protein homeostasis in bacteria, and its disruption is lethal.

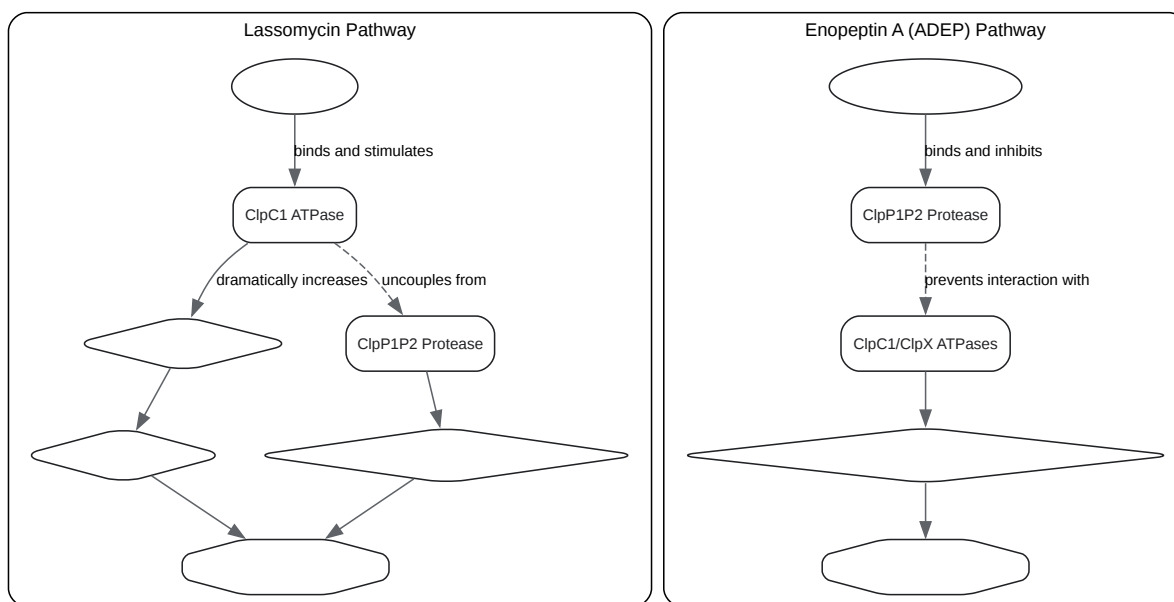
Lassomycin: This lasso peptide targets the ClpC1 ATPase, a chaperone protein that unfolds and delivers substrate proteins to the ClpP1P2 proteolytic core for degradation.^{[1][2]}

Lassomycin binds to a highly acidic region of the ClpC1 ATPase complex and markedly stimulates its ATPase activity.^{[2][3]} However, this heightened ATP hydrolysis is uncoupled from the proteolytic function of ClpP1P2.^[2] This uncoupling leads to a futile cycle of ATP consumption, resulting in a drastic depletion of cellular ATP, ultimately causing bacterial cell death. This mechanism is effective against both actively growing and dormant mycobacteria, including drug-resistant strains.

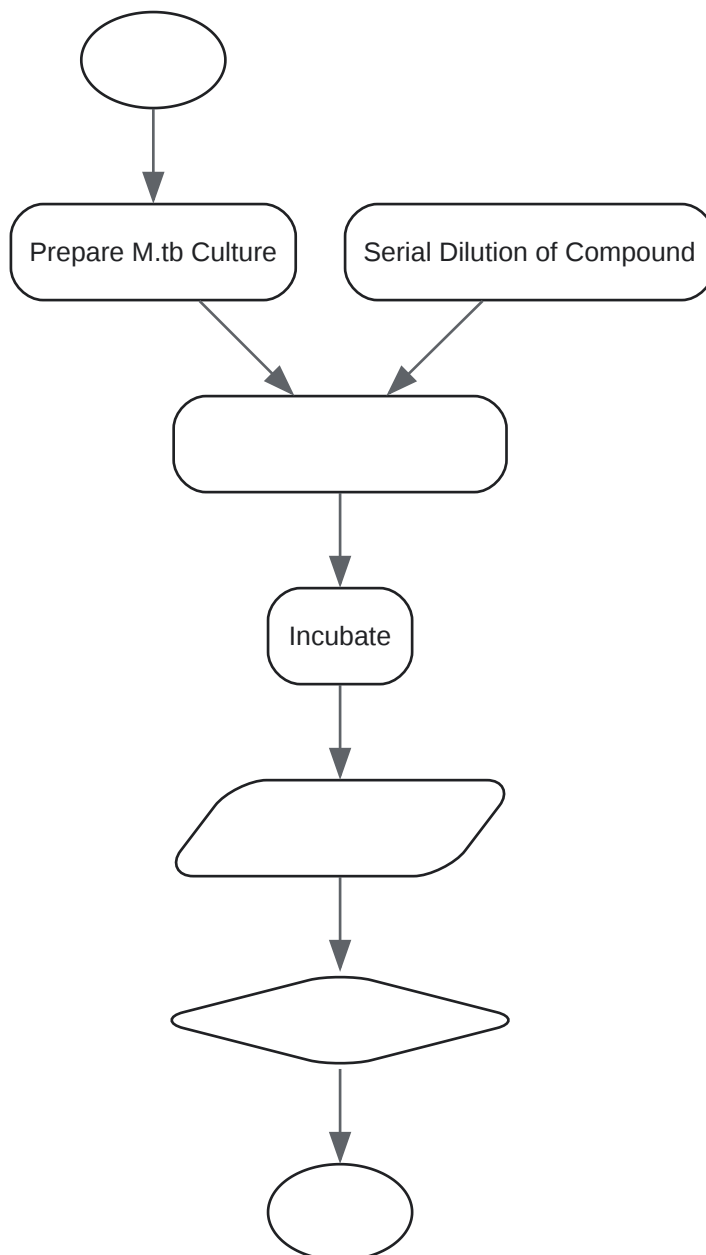
Enopeptin A (Acyldepsipeptides): In contrast to their mode of action in other bacteria where they activate the ClpP protease, in *Mycobacterium tuberculosis*, ADEPs act as inhibitors of the ClpP1P2 proteolytic core. By binding to ClpP1P2, they prevent the interaction with the

regulatory ATPases, ClpX and ClpC1, thereby inhibiting essential ATP-dependent protein degradation. This blockade of the normal proteolytic function of the Clp system is the cause of cell death.

Signaling Pathways of Lassomycin and Enopeptin A (ADEPs)



General Workflow for MIC Determination



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- 2. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]
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